4-Acetylphenyl acetate
Overview
Description
4-Acetylphenyl acetate is an organic compound with the molecular formula C10H10O3. It is also known by its IUPAC name, 1-(4-acetoxyphenyl)ethanone. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further esterified with an acetate group. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
4-Acetylphenyl acetate is a unique chemical compound with the molecular formula C10H10O3 . It’s important to note that the compound’s targets can vary depending on the context of its use, such as the type of organism, the cell type, and the physiological or pathological state of the cell.
Biochemical Pathways
For instance, acetyl CoA, a central molecule in many biochemical pathways, is involved in the citric acid cycle and fatty acid metabolism
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could affect its absorption and distribution in the body. The compound’s LogP value is 1.29 , suggesting it has moderate lipophilicity, which could influence its ability to cross biological membranes
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment Additionally, factors such as temperature and the presence of other chemicals could influence the compound’s stability and reactivity
Biochemical Analysis
Biochemical Properties
It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme A (acetyl-CoA) to be utilized .
Metabolic Pathways
4-Acetylphenyl acetate is likely involved in the metabolic pathway of acetate. Acetate is a major end product of bacterial fermentation of fiber in the gut . All acetate, regardless of the source, must be converted to acetyl coenzyme A (acetyl-CoA) to be utilized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl acetate can be synthesized through the acetylation of 4-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then isolated through distillation or crystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Acetylbenzoic acid or 4-hydroxyacetophenone.
Reduction: 4-Acetylphenyl alcohol or ethylbenzene.
Substitution: 4-Acetylphenylamine or 4-acetylphenylthiol.
Scientific Research Applications
4-Acetylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in the manufacture of polymers and resins.
Comparison with Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the acetate group.
4-Acetylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.
4-Acetylphenylamine: Contains an amine group instead of an acetate group.
Uniqueness: 4-Acetylphenyl acetate is unique due to its dual functional groups (acetyl and acetate), which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
(4-acetylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOEQSLJNNKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044534 | |
Record name | 4-Acetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13031-43-1 | |
Record name | 1-[4-(Acetyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Acetylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13031-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Acetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-acetylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-ACETYLPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO1XK390JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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